3,5-Dichloro-2-nitrobenzaldehyde

Photopharmacology Caged Compounds Flash Photolysis

3,5-Dichloro-2-nitrobenzaldehyde (CAS 59178-12-0) is a strategic o-nitrobenzaldehyde building block for medicinal chemistry. Its unique 1,2-substitution pattern (aldehyde at C1, nitro at C2) activates the 3,5-dichloro positions for stepwise SNAr. This enables selective functionalization sequences impossible with meta-nitro regioisomers. The ortho-nitro group also confers distinct carbonyl electrophilicity for acetalization and condensation reactions. It is a key intermediate for fused pyrimidine scaffolds and a tool compound for biofilm inhibition SAR (E. faecalis IC₅₀ = 187 μM). Choose this specific regioisomer to ensure correct substitution geometry for downstream cyclization and controlled nucleophilic displacement strategies.

Molecular Formula C7H3Cl2NO3
Molecular Weight 220.01
CAS No. 59178-12-0
Cat. No. B2642146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-nitrobenzaldehyde
CAS59178-12-0
Molecular FormulaC7H3Cl2NO3
Molecular Weight220.01
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H
InChIKeyYWLHPPPBSVQLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-nitrobenzaldehyde CAS 59178-12-0: A Specialized Polysubstituted Aromatic Aldehyde for Controlled Synthetic Transformations


3,5-Dichloro-2-nitrobenzaldehyde (CAS 59178-12-0) is a polysubstituted aromatic aldehyde belonging to the o-nitrobenzaldehyde class, distinguished by an aldehyde moiety at position 1, a nitro group at position 2, and chlorine atoms at positions 3 and 5 on the benzene ring [1]. Its unique substitution pattern—combining a strong electron-withdrawing ortho-nitro group with two meta-chloro substituents—confers distinct reactivity profiles in nucleophilic aromatic substitution (SNAr) and carbonyl chemistry that differentiate it from other regioisomers and mono-substituted analogs [2]. The compound is commercially available at research-scale purities typically ranging from 95% to 98% and serves as a versatile building block for heterocyclic synthesis and medicinal chemistry applications .

Why 3,5-Dichloro-2-nitrobenzaldehyde Cannot Be Interchanged with Other Dichloronitrobenzaldehyde Regioisomers


Substituting 3,5-dichloro-2-nitrobenzaldehyde with other dichloronitrobenzaldehyde regioisomers—such as 2,5-dichloro-3-nitrobenzaldehyde (CAS 355133-69-6) or 2,6-dichloro-3-nitrobenzaldehyde—is chemically invalid because the relative positioning of the nitro group relative to the aldehyde and chlorine substituents governs both SNAr reactivity and carbonyl electrophilicity [1]. In the target compound, the ortho-nitro group activates the adjacent chlorines toward nucleophilic displacement via Meisenheimer complex stabilization, whereas meta-nitro substitution in the comparators fails to provide this activation and leads to markedly slower substitution kinetics [2]. Furthermore, the aldehyde carbon in the ortho-nitro configuration exhibits distinct electrophilicity that influences acetalization and condensation yields compared to meta- or para-nitro analogs, as demonstrated in systematic electrophilicity descriptor studies of substituted benzaldehydes [3].

3,5-Dichloro-2-nitrobenzaldehyde: Quantified Differentiation Evidence for Procurement Decision-Making


Accelerated aci-Nitro Decay Kinetics in Photoactivatable Caged Proton Systems

In a systematic study of substituted o-nitrobenzaldehydes as photoactivatable caged proton compounds, the introduction of an electron-withdrawing chlorine substituent at the 4-position (analogous to the 3,5-dichloro substitution pattern) accelerated the aci-nitro intermediate decay rate relative to the unsubstituted 2-nitrobenzaldehyde baseline. While 3,5-dichloro-2-nitrobenzaldehyde itself was not the primary subject, the class-level inference establishes that electron-withdrawing chloro substituents on the o-nitrobenzaldehyde scaffold reduce the lifetime of the aci-nitro intermediate—a critical parameter for temporal control in photochemical proton release applications [1].

Photopharmacology Caged Compounds Flash Photolysis Proton Release Kinetics

Aqueous Solubility Profile: Quantitative Comparison with Regioisomeric Dichloronitrobenzaldehyde

3,5-Dichloro-2-nitrobenzaldehyde exhibits markedly lower aqueous solubility compared to its regioisomer 2,5-dichloro-3-nitrobenzaldehyde, as calculated using Advanced Chemistry Development (ACD/Labs) software. The 3,5-dichloro-2-nitro arrangement reduces water solubility by approximately 50% relative to the 2,5-dichloro-3-nitro configuration, a difference attributable to altered crystal packing interactions and dipole moment orientation [1].

Formulation Development Solubility Prediction Medicinal Chemistry Crystallization Optimization

Biofilm Inhibition Activity Against Enterococcus faecalis: A Quantified Antimicrobial Endpoint

3,5-Dichloro-2-nitrobenzaldehyde has been evaluated for antimicrobial activity against Enterococcus faecalis in a biofilm inhibition assay, yielding an IC50 value of 1.87 × 10^5 nM (187 μM) for biofilm formation suppression after 20 hours of incubation [1]. While no direct head-to-head comparator data are available for structurally analogous nitrobenzaldehydes under identical assay conditions, this quantitative benchmark establishes a reference point for relative potency assessment in future screening campaigns.

Antimicrobial Screening Biofilm Inhibition Enterococcus faecalis Drug Discovery

Thermal Stability and Storage Requirements Relative to Unsubstituted o-Nitrobenzaldehyde

Commercial supplier specifications for 3,5-dichloro-2-nitrobenzaldehyde mandate storage under inert atmosphere (nitrogen or argon) at 2-8°C, a requirement more stringent than that for unsubstituted o-nitrobenzaldehyde, which is typically stored at room temperature . This differential storage requirement reflects the compound's enhanced sensitivity to oxidative degradation and thermal decomposition imparted by the dual chloro substituents in conjunction with the nitro group .

Stability Assessment Storage Optimization Supply Chain Integrity

Commercial Availability and Purity Gradients: Benchmarking Against Regioisomers

3,5-Dichloro-2-nitrobenzaldehyde is commercially available from multiple suppliers (Macklin, Bidepharm, Adamas, Leyan, Rhawn) with standardized purities ranging from 97% to 98%, with 1 g pricing ranging from approximately $10 to $20 USD [1]. In contrast, its regioisomer 2,5-dichloro-3-nitrobenzaldehyde (CAS 355133-69-6) is less broadly stocked and carries fewer validated purity specifications, while 2,6-dichloro-3-nitrobenzaldehyde has even more restricted commercial availability [2][3]. This supply chain disparity means that procurement of the 3,5-dichloro-2-nitro isomer offers greater vendor choice, more competitive pricing, and batch-to-batch consistency compared to its regioisomeric alternatives [1].

Supply Chain Benchmarking Purity Specifications Cost-Per-Gram Analysis

Enhanced SNAr Reactivity Due to Ortho-Nitro Activation: A Class-Level Mechanistic Advantage

The ortho-nitro group in 3,5-dichloro-2-nitrobenzaldehyde activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate through resonance delocalization [1]. Meta-substituted nitro groups (as found in 2,5-dichloro-3-nitrobenzaldehyde or 2,6-dichloro-3-nitrobenzaldehyde) cannot provide this stabilization, resulting in substitution rates that are orders of magnitude slower [2]. While direct rate constant measurements for 3,5-dichloro-2-nitrobenzaldehyde versus its regioisomers are not published, the well-established mechanistic principle of ortho/para-nitro activation versus meta-nitro non-activation constitutes a reliable class-level inference for predicting relative reactivity in synthetic applications [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Synthesis Meisenheimer Complex

3,5-Dichloro-2-nitrobenzaldehyde: Evidence-Supported Application Scenarios


Synthesis of Fused Pyrimidines for Respiratory Therapeutics

3,5-Dichloro-2-nitrobenzaldehyde serves as a strategic intermediate in the construction of fused pyrimidine scaffolds—heterocyclic cores prevalent in drug candidates targeting allergic and asthmatic conditions [1]. The ortho-nitro group facilitates subsequent reduction to an amino group for heterocycle formation, while the chloro substituents at positions 3 and 5 remain available for further diversification via cross-coupling or nucleophilic substitution. Procurement of this specific regioisomer ensures the correct substitution geometry required for downstream cyclization reactions, as alternative regioisomers (e.g., 2,5-dichloro-3-nitrobenzaldehyde) would yield different connectivity patterns incompatible with the target pharmacophore [1].

Development of Photoactivatable Caged Proton Compounds

Based on class-level photochemical studies of substituted o-nitrobenzaldehydes, 3,5-dichloro-2-nitrobenzaldehyde is a mechanistically suitable scaffold for developing caged proton compounds with accelerated release kinetics [1]. The electron-withdrawing chloro substituents reduce aci-nitro intermediate lifetime compared to unsubstituted or electron-donating analogs, enabling finer temporal control in flash photolysis experiments [1]. Researchers requiring rapid proton release upon photoexcitation should preferentially select chloro-substituted o-nitrobenzaldehydes like this compound over methoxy-substituted variants, which exhibit slower decay kinetics and extended cage lifetimes [1].

Antimicrobial Biofilm Inhibition Research

3,5-Dichloro-2-nitrobenzaldehyde has demonstrated measurable biofilm inhibition activity against Enterococcus faecalis (IC50 = 187 μM) in standardized crystal violet assays [1]. This quantifiable endpoint supports its use as a reference compound or starting scaffold in antimicrobial discovery programs focused on biofilm-associated infections. While the potency is modest, the compound's well-defined structure and commercial availability make it a practical tool compound for structure-activity relationship (SAR) campaigns seeking to optimize nitroaromatic biofilm inhibitors [1].

Precursor for Site-Selective Nucleophilic Aromatic Substitution

The ortho-nitro group in 3,5-dichloro-2-nitrobenzaldehyde activates the aromatic ring toward SNAr, enabling selective displacement of one or both chlorine atoms under controlled conditions [1][2]. This regiochemical arrangement permits stepwise functionalization strategies—for example, initial amination at an activated chloro position, followed by aldehyde manipulation, and subsequent displacement of the second chloro under more forcing conditions [1]. Such sequential substitution is not achievable with meta-nitro regioisomers, which lack the requisite activation and would require harsh conditions or alternative synthetic routes [2].

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